molecular formula C16H17N B2603471 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 610296-41-8

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2603471
CAS RN: 610296-41-8
M. Wt: 223.319
InChI Key: UUYMGBFNSCWMIZ-UHFFFAOYSA-N
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Description

The compound “1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The “1-(2-Methylphenyl)” part suggests the presence of a methylphenyl group attached to the isoquinoline structure.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoquinoline and 2-Methylphenyl groups. Isoquinolines can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic isoquinoline ring could contribute to its stability and potentially its solubility in certain solvents .

Scientific Research Applications

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-6-2-4-8-14(12)16-15-9-5-3-7-13(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYMGBFNSCWMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=CC=CC=C3CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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